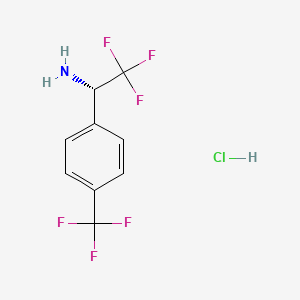

(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

Description

(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride is a chiral amine derivative characterized by two trifluoromethyl groups: one on the ethylamine backbone and another at the para position of the phenyl ring. Its molecular formula is C₉H₈ClF₆N, with a molecular weight of 279.61 g/mol (CAS: 1228879-03-5) . The compound’s stereochemistry (S-configuration) is critical for interactions in enantioselective biological or chemical processes. It is used in pharmaceutical research, particularly in the development of fluorinated small-molecule drugs, due to the metabolic stability and lipophilicity imparted by its fluorine substituents .

Properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJQMJLPMZXUCR-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336105-44-3 | |

| Record name | Benzenemethanamine, α,4-bis(trifluoromethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336105-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Use of Trifluoromethylated Precursors and Chiral Resolution

Detailed Preparation Method from Patent Literature

A relevant patented method describes the preparation of trifluoromethyl-substituted phenyl carbamic fluorides, which are intermediates in amine synthesis:

Step 1: Formation of N-(trifluoromethyl)-anthraniloyl fluoride

- React 1-isocyanato-2-(trichloromethyl)-benzene with hydrogen fluoride.

- Conditions: Atmospheric pressure or autogenous pressure, temperature range from -10°C to 150°C (preferably 20°C to 100°C).

- Solvent: Neat or with methylene chloride as carrier medium.

- Catalyst: Optional Lewis acid catalysts such as antimony pentachloride.

Step 2: Isomerization to 2-(trifluoromethyl)phenyl carbamic fluoride

- Conducted in the presence of hydrogen fluoride.

- Temperature: 0°C to 25°C, reaction time ~24 hours.

- The product can be isolated by distillation or used crude for further reactions.

Step 3: Conversion to 2-(trifluoromethyl)-benzenamine hydrofluoride salt

- React the carbamic fluoride intermediate with hydrogen fluoride.

- Yields a hydrofluoride salt of the amine, which can be converted to the hydrochloride salt in subsequent steps.

This method provides high selectivity and yield for the trifluoromethylated amine intermediate, which can be further functionalized to the desired (S)-enantiomer by chiral resolution or asymmetric synthesis.

Synthesis of Related Trifluoromethylated Aromatic Ketones

Research on the synthesis of 2,2,2-trifluoro-1-(4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one and related compounds provides insight into preparing the aromatic ketone precursors:

- Starting from 4-phenylphenol, protection of phenol groups is achieved by methoxymethyl chloride in the presence of potassium carbonate.

- Introduction of the trifluoromethyl group is accomplished via reaction with trifluoroacetate esters or trifluoroacetyl chloride under Lewis acid catalysis (e.g., AlCl3) in carbon disulfide solvent.

- Purification is done by silica gel chromatography.

- These ketones serve as key intermediates for subsequent amination and chiral resolution steps.

Comparative Table of Preparation Conditions

| Step | Reactants | Conditions | Catalyst/Solvent | Product | Notes |

|---|---|---|---|---|---|

| 1 | 1-isocyanato-2-(trichloromethyl)-benzene + HF | 20-100°C, atmospheric or autogenous pressure | Optional Lewis acid (SbCl5), methylene chloride | N-(trifluoromethyl)-anthraniloyl fluoride | Intermediate |

| 2 | Above intermediate + HF | 0-25°C, 24 h | None or HF | 2-(trifluoromethyl)phenyl carbamic fluoride | Can be isolated or used crude |

| 3 | Carbamic fluoride + HF | Room temperature | None | 2-(trifluoromethyl)-benzenamine hydrofluoride salt | Precursor to amine hydrochloride |

| 4 | Aromatic ketone precursors (e.g., 4-phenylphenol derivatives) | 45°C, 24 h | AlCl3, CS2 | Trifluoromethylated ketones | For chiral amine synthesis |

Research Findings and Considerations

- The use of hydrogen fluoride in multiple steps is critical for introducing and stabilizing the trifluoromethylated intermediates.

- Vapor-phase chlorination/fluorination methods allow for selective trifluoromethylation on aromatic rings but require careful temperature and catalyst control to minimize by-products.

- Chiral purity is typically achieved post-intermediate formation via asymmetric synthesis or chiral resolution.

- The hydrochloride salt form improves compound stability and facilitates handling and purification.

Chemical Reactions Analysis

(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding trifluoromethylated phenols or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Trifluoromethylated phenols and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted trifluoromethylated compounds.

Scientific Research Applications

This compound finds applications in several scientific fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound's unique properties make it useful in studying biological systems, including enzyme inhibition and receptor binding studies.

Industry: The compound is used in the production of materials with enhanced chemical resistance and stability, such as fluoropolymers.

Mechanism of Action

The mechanism by which (S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl groups can influence the compound's binding affinity to biological targets, such as enzymes and receptors. The specific mechanism may vary depending on the application, but it generally involves interactions with molecular structures that are sensitive to the presence of fluorine atoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorine-Substituted Analogs

(S)-2,2,2-Trifluoro-1-(4-Fluorophenyl)ethylamine Hydrochloride (CAS: 1184980-60-6):

(S)-2,2,2-Trifluoro-1-(3-Fluorophenyl)ethylamine Hydrochloride (CAS: 1391436-37-5):

Methoxy-Substituted Analog

- 2,2,2-Trifluoro-1-(4-Methoxyphenyl)ethylamine Hydrochloride (CAS: 65686-77-3): Molecular Formula: C₉H₁₀ClF₃NO Molecular Weight: 241.63 g/mol Key Difference: A methoxy (-OCH₃) group replaces the trifluoromethyl group. The electron-donating methoxy group reduces electronegativity and may increase solubility in polar solvents like methanol and DMSO .

Heterocyclic Analog

- 2,2,2-Trifluoro-1-(3-Pyridyl)ethylamine Hydrochloride (CAS: 1138011-22-9): Molecular Formula: C₇H₈ClF₃N₂ Molecular Weight: 212.60 g/mol Key Difference: A pyridine ring replaces the phenyl group.

Enantiomeric Comparisons

- (R)-2,2,2-Trifluoro-1-(4-Trifluoromethyl-Phenyl)-Ethylamine Hydrochloride (CAS: 1260618-04-9):

Research and Application Insights

- Metabolic Stability: The trifluoromethyl groups in the target compound resist metabolic degradation, making it advantageous in drug candidates compared to non-fluorinated analogs .

- Chiral Resolution : The S-enantiomer’s activity may differ significantly from the R-form, as seen in other fluorinated amines (e.g., CAS 336105-42-1, an (S)-chloro-substituted analog) .

- Synthetic Utility : Analogs like the 3-pyridyl derivative (CAS 1138011-22-9) demonstrate the adaptability of this scaffold in generating diverse chemical libraries for high-throughput screening .

Biological Activity

(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride, also known as (1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride, is a compound of interest due to its unique trifluoromethylated structure and potential biological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C9H7F6N

- Molecular Weight : 243.15 g/mol

- CAS Number : 785766-87-2

The trifluoromethyl groups in the structure are known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological effects.

Research indicates that compounds with trifluoromethyl groups can interact with biological targets such as receptors and enzymes. The specific interactions of this compound have not been extensively documented; however, related compounds have shown varying degrees of activity on neurotransmitter systems and enzyme inhibition.

Relevant Studies

-

Dopamine Receptor Interaction :

A study on N-trifluoroethyldopamine analogs demonstrated that while these compounds exhibited relaxant effects on vascular tissues, they did not show selectivity for dopamine receptors. This suggests that similar trifluoromethylated compounds may influence vascular responses without targeting specific receptor subtypes directly . -

Adenylate Cyclase Activity :

The compound's analogs were evaluated for their effects on adenylate cyclase activity in rat striatum models. While this compound was not specifically tested, the findings from related compounds indicate that modifications in the amine structure can lead to variations in cyclic AMP production . -

In Vivo Effects :

In vivo studies have shown that similar compounds can produce significant physiological effects such as vasodilation and modulation of neurotransmitter release. The potential for this compound to exhibit similar effects warrants further investigation.

Biological Activity Summary Table

Case Study 1: Vascular Response Evaluation

A study evaluated the relaxant effects of N-trifluoroethyldopamine analogs on isolated rabbit renal and ear arteries. The results indicated that these compounds could induce relaxation but lacked specificity for dopamine receptor subtypes. This finding suggests potential applications in managing vascular conditions without the side effects associated with receptor-specific drugs .

Case Study 2: Structure-Activity Relationship

The synthesis of various trifluoromethylated amines revealed that structural modifications significantly impacted biological activity. For instance, increasing lipophilicity through additional trifluoromethyl groups enhanced the efficacy of certain analogs in biological assays . This highlights the importance of structural design in optimizing drug candidates.

Q & A

(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically involves catalytic asymmetric hydrogenation or resolution techniques. For example, chiral auxiliaries or catalysts like Ru-BINAP complexes can be used to achieve high enantiomeric excess (ee). Post-synthesis, chiral chromatography (e.g., using amylose- or cellulose-based columns) or polarimetry should validate purity .

Q. How should researchers characterize this compound’s structural and chemical identity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine environments.

- HPLC-MS to verify molecular weight and detect impurities.

- X-ray crystallography for absolute stereochemical confirmation if crystalline derivatives are available.

- Elemental analysis for empirical formula validation .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the trifluoromethyl group or amine hydrochloride degradation. Pre-dry storage vials to mitigate moisture-induced instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the trifluoromethylphenyl group under basic conditions?

- Methodological Answer : Perform controlled kinetic studies under varying pH, temperature, and solvent systems (e.g., DMSO vs. THF). Use ¹⁹F NMR to monitor fluorine substituent stability and DFT calculations to model electronic effects. Compare results with structurally analogous compounds (e.g., 3-methoxy or 4-fluoro derivatives) to isolate substituent-specific reactivity .

Q. What experimental strategies are suitable for probing the compound’s metabolic stability in biological systems?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes or S9 fractions, using LC-MS/MS to track degradation products.

- Isotope labeling : Introduce ¹³C or ²H labels at the ethylamine moiety to trace metabolic pathways.

- Comparative studies : Test against non-fluorinated analogs (e.g., 4-methylphenyl derivatives) to assess fluorine’s impact on stability .

Q. How can enantiomeric impurities be quantified at trace levels (<0.1%)?

- Methodological Answer : Employ ultra-high-performance chiral chromatography (UHPLC) with sub-2µm particle columns (e.g., Chiralpak IG-3) and MS detection. Validate sensitivity via spiked impurity recovery tests. Alternatively, use circular dichroism (CD) spectroscopy for bulk enantiopurity assessment .

Q. What analytical approaches are recommended for identifying degradation products under accelerated stability testing?

- Methodological Answer : Subject the compound to stress conditions (heat, light, humidity) and analyze using:

- LC-HRMS : For accurate mass determination of degradation byproducts.

- NMR spectroscopy : To identify structural changes in the phenyl or ethylamine groups.

- TGA/DSC : To correlate thermal decomposition events with observed impurities .

Q. How can researchers address discrepancies in reported biological activity data across cell lines?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate target engagement via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.